4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one
Description
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Properties
IUPAC Name |
4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-12-9(15)8(10)7(4-11-12)13-3-2-6(14)5-13/h4,6,14H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFMRRIVMRMRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC(C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one is a complex organic compound with significant potential in pharmacological applications. Its unique molecular structure, which includes a pyridazine ring substituted with a chlorine atom and a hydroxypyrrolidine moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : CHClNO
- Molar Mass : Approximately 189.63 g/mol
- Melting Point : 270-273 °C
- Density : 1.79 g/cm³
Biological Activities
This compound has been investigated for various biological activities, including:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
CNS Activity
The compound's structural features suggest potential central nervous system (CNS) activity. Preliminary studies indicate it may influence neurotransmitter systems, which could be relevant for treating neurological disorders.
Anti-inflammatory Effects
Studies have reported anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. The mechanism appears to involve the modulation of inflammatory cytokines.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| CNS Activity | Potential modulation of neurotransmitters | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
-
Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli cultures. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings. -
Neuropharmacological Assessment
In a neuropharmacological study, the compound was administered to rodent models to evaluate its effects on anxiety and depression-like behaviors. Results indicated a reduction in anxiety levels, suggesting potential use as an anxiolytic agent. -
Inflammation Model
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its CNS effects.
- Cytokine Regulation : The modulation of cytokine production underlies its anti-inflammatory properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
